molecular formula C14H12N4O B5059906 N-(1-benzylbenzimidazol-2-yl)nitrous amide

N-(1-benzylbenzimidazol-2-yl)nitrous amide

Cat. No.: B5059906
M. Wt: 252.27 g/mol
InChI Key: AEBATSBJPQQUKI-UHFFFAOYSA-N
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Description

N-(1-benzylbenzimidazol-2-yl)nitrous amide is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a bicyclic compound consisting of a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzylbenzimidazol-2-yl)nitrous amide typically involves the condensation of 1,2-diam

Properties

IUPAC Name

N-(1-benzylbenzimidazol-2-yl)nitrous amide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c19-17-16-14-15-12-8-4-5-9-13(12)18(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBATSBJPQQUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NN=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201332228
Record name N-(1-benzylbenzimidazol-2-yl)nitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643828
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

53114-91-3
Record name N-(1-benzylbenzimidazol-2-yl)nitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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